(S)-Siphos finds application in various asymmetric catalytic reactions, including:
The effectiveness of (S)-Siphos in these reactions stems from its ability to form well-defined, chiral metal complexes that control the reaction pathway and ultimately dictate the product's stereochemistry.
(S)-Siphos offers several advantages in scientific research:
(S)-Siphos, also known as (S)-SIPHOS-PE, is a chiral phosphine ligand characterized by its unique structure and properties, making it a valuable tool in asymmetric synthesis. Its molecular formula is C33H32NO2P, with a molecular weight of approximately 505.59 g/mol. The compound appears as a white solid with a melting point ranging from 99 to 101 °C and is sensitive to moisture . (S)-Siphos is particularly notable for its role in catalyzing various
As a ligand, (S)-Siphos coordinates with a metal center, creating a chiral environment around the metal. During catalysis, the substrate interacts with the catalyst complex, and the (S) configuration of (S)-Siphos directs the approach of the substrate, leading to the formation of a specific enantiomer in the product molecule [].
These reactions are essential for its application in various synthetic pathways.
While specific biological activity data for (S)-Siphos is limited, chiral phosphine ligands like (S)-Siphos are known to enhance the selectivity and efficiency of catalytic processes that can lead to biologically active compounds. Such ligands may play a role in the synthesis of pharmaceuticals and agrochemicals, although direct biological effects of (S)-Siphos itself have not been extensively documented.
The synthesis of (S)-Siphos typically involves a multi-step process:
Industrial production may involve scaling up these laboratory procedures using continuous flow reactors to optimize yield and purity.
While these compounds serve similar purposes as ligands in catalysis, (S)-Siphos stands out due to its specific chiral structure that allows for enhanced selectivity in asymmetric synthesis processes.
Interaction studies involving (S)-Siphos focus on its role as a ligand in coordination chemistry. Its interactions with palladium complexes have been extensively studied to understand how it influences reaction pathways and selectivity. The ability of (S)-Siphos to stabilize palladium species enhances catalytic activity, particularly in cross-coupling reactions .
The spirobiindane core configuration of (S)-Siphos constitutes the fundamental structural element that defines its stereochemical properties and catalytic behavior [8] [9]. The 1,1′-spirobiindane framework represents an axially chiral backbone characterized by exceptional rigidity and reduced conformational flexibility compared to alternative chiral scaffolds such as 1,1′-binaphthyl systems [8] [9]. This rigid spirocyclic structure consists of two fused bicyclic indane units connected through a quaternary spiro carbon center, creating a three-dimensional chiral environment that facilitates predictable chirality transfer mechanisms [9] [17].
The spirobiindane backbone exhibits C2-symmetric properties that contribute to its effectiveness as a privileged chiral ligand scaffold [9]. The rigidity of this framework prevents undesirable conformational changes during catalytic processes, thereby maintaining consistent stereochemical environments for substrate approach and product formation [8] [9]. Research has demonstrated that the 1,1′-spirobiindane structure provides superior performance characteristics compared to more flexible chiral backbones, particularly in terms of enantioselectivity and catalyst stability [9].
| Structural Feature | Description | Significance |
|---|---|---|
| Core Framework | 1,1′-spirobiindane | Provides structural backbone |
| Ring System | Fused bicyclic indane units | Creates chiral environment |
| Stereochemistry | Axially chiral | Determines enantioselectivity |
| Symmetry | C2-symmetric | Enables predictable chirality transfer |
| Rigidity Factor | High (rigid backbone) | Prevents conformational flexibility |
| Chiral Centers | Spiro quaternary carbon | Controls absolute stereochemistry |
| Axial Chirality | Present at spiro junction | Essential for chiral induction |
| Spiro Carbon Configuration | (S)-configuration | Defines ligand handedness |
The (S)-configuration at the spiro center establishes the absolute stereochemistry of the entire molecular framework [17]. This stereochemical designation directly influences the spatial arrangement of substituents and determines the handedness of chiral induction during catalytic processes [9]. The axial chirality inherent in the spirobiindane system provides a stable chiral axis that remains invariant under typical reaction conditions, ensuring consistent stereochemical outcomes [8].
The phosphoramidite functional group in (S)-Siphos serves as the primary coordination site for transition metal complexation and represents a critical component for catalytic activity [1] [5]. This functional group consists of a trivalent phosphorus center (PIII) connected to two bridging oxygen atoms that link to the spirobiindane backbone at the 7,7′-positions [1] [2]. The phosphorus center also coordinates to a nitrogen atom bearing bis[(R)-1-phenylethyl]amine substituents, creating a sterically demanding environment around the metal coordination site [1] [2].
The electronic properties of the phosphoramidite group are characterized by the electron-rich nature of the phosphorus center, which acts as a strong σ-donor ligand toward transition metals [11] [22]. The P-O bonds exhibit both σ-donor and π-acceptor capabilities, enabling effective backbonding interactions with metal d-orbitals [29]. This electronic configuration facilitates the formation of stable metal-ligand complexes while maintaining sufficient lability for catalytic turnover [22] [25].
| Component | Properties | Function |
|---|---|---|
| Phosphorus Center | Trivalent phosphorus (PIII) | Metal coordination site |
| Oxygen Atoms | Two bridging oxygens to spirobiindane | Connect to chiral backbone |
| Nitrogen Substituents | Bis[(R)-1-phenylethyl]amine | Provide steric bulk and chirality |
| P-O Bond Character | σ-donor with π-acceptor capability | Enable metal backbonding |
| P-N Bond Character | σ-donor interaction | Modulate electronic properties |
| Electronic Properties | Electron-rich phosphorus center | Enhance nucleophilicity |
| Coordination Mode | Monodentate P-coordination | Form stable metal complexes |
| Reactivity Profile | Air-sensitive, requires inert atmosphere | Susceptible to oxidation |
The bis[(R)-1-phenylethyl]amine substituents on the nitrogen atom contribute significant steric bulk and additional chirality to the ligand structure [1] [2]. These phenylethyl groups create a chiral environment around the phosphorus coordination site, complementing the chirality derived from the spirobiindane backbone [1]. The (R)-configuration of these substituents works synergistically with the (S)-spirobiindane framework to optimize enantioselectivity in asymmetric transformations [1] [4].
The phosphoramidite group exhibits notable air sensitivity due to the nucleophilic nature of the trivalent phosphorus center [22] [25]. Oxidation of the phosphorus center to the pentavalent state (PV) results in loss of coordination ability and catalytic activity [22] [25]. Consequently, (S)-Siphos requires storage and handling under inert atmospheric conditions to maintain its structural integrity and catalytic performance [1] [2].
The chirality transfer mechanisms operating in (S)-Siphos-mediated catalytic processes involve sophisticated interactions between the ligand's chiral elements and coordinated metal centers [15] [16]. The primary mechanism involves the creation of a well-defined chiral pocket around the metal coordination site through the combined effects of the spirobiindane backbone rigidity and the steric bulk of the phosphoramidite substituents [4] [9]. This chiral environment constrains substrate approach vectors and controls the stereochemical outcome of bond-forming processes [15] [16].
The axial chirality of the spirobiindane core plays a fundamental role in establishing the spatial orientation of the phosphoramidite group relative to the metal center [8] [9]. This fixed spatial relationship ensures that the chiral information encoded in the ligand backbone is effectively transmitted to the coordinated substrates [15]. The C2-symmetric nature of the spirobiindane framework contributes to predictable chirality transfer by providing equivalent chiral environments on both faces of the ligand structure [9].
Dynamic control of chirality transfer occurs through conformational changes in the metal-ligand complex during the catalytic cycle [15]. While the spirobiindane backbone remains rigid, subtle changes in metal-phosphorus bond geometry and ligand orientation can modulate the chiral environment [15] [29]. These dynamic effects allow for fine-tuning of enantioselectivity based on reaction conditions and substrate properties [15].
The bis[(R)-1-phenylethyl]amine substituents contribute to chirality transfer through direct steric interactions with approaching substrates [1] [4]. The spatial arrangement of these groups creates asymmetric steric barriers that favor substrate approach from specific directions [4]. The combination of backbone chirality and substituent chirality results in matched or mismatched interactions that can dramatically influence enantioselectivity outcomes [1] [4].
Electronic effects also contribute to chirality transfer mechanisms through differential stabilization of diastereomeric transition states [15] [29]. The electron-rich phosphorus center can engage in varying degrees of backbonding with the metal center depending on the electronic demands of coordinated substrates [29]. These electronic perturbations can influence the relative energies of competing stereochemical pathways [15] [29].
Comprehensive spectroscopic characterization of (S)-Siphos employs multiple analytical techniques to confirm structural identity, assess purity, and monitor stability [18] [22]. Nuclear magnetic resonance spectroscopy represents the primary characterization method, with 31P NMR providing particularly diagnostic information about the phosphoramidite functional group [22] [25]. The 31P NMR spectrum of (S)-Siphos typically exhibits a characteristic signal in the range of δ 140-150 ppm, consistent with the phosphoramidite chemical environment [22] [25].
1H NMR spectroscopy reveals the complex aromatic region between δ 7.0-8.0 ppm corresponding to the phenyl substituents of both the spirobiindane backbone and the bis[(R)-1-phenylethyl]amine groups [1] [18]. The aliphatic region between δ 1.5-2.5 ppm contains signals from the methylene protons of the indane rings and the methyl groups of the phenylethyl substituents [1] [18]. Integration patterns and coupling constants provide detailed structural information and confirm the expected substitution patterns [18].
13C NMR spectroscopy establishes the carbon framework of (S)-Siphos, with aromatic carbons appearing between δ 120-160 ppm and aliphatic carbons in the δ 20-50 ppm region [18]. The quaternary spiro carbon typically appears as a distinct signal, confirming the integrity of the spirobiindane core structure [18]. Phosphorus coupling to adjacent carbons provides additional structural confirmation [18].
| Technique | Key Signals/Ranges | Diagnostic Value |
|---|---|---|
| 31P NMR | δ ~140-150 ppm (phosphoramidite region) | Confirms phosphoramidite structure |
| 1H NMR | δ 7.0-8.0 ppm (aromatic), δ 1.5-2.5 ppm (aliphatic) | Verifies aromatic substitution pattern |
| 13C NMR | δ 120-160 ppm (aromatic C), δ 20-50 ppm (aliphatic C) | Establishes carbon framework |
| IR Spectroscopy | ν(P-O) ~950-1050 cm⁻¹, ν(P-N) ~800-900 cm⁻¹ | Identifies P-O and P-N bonds |
| UV-Vis Spectroscopy | λmax ~250-280 nm (aromatic transitions) | Monitors ligand integrity |
| Mass Spectrometry | m/z 505.59 [M]+ | Molecular weight confirmation |
| Optical Rotation | [α]22/D −65.0° (c = 1, CHCl3) | Confirms (S)-configuration |
| Melting Point | 120-125°C | Purity and crystallinity assessment |
Infrared spectroscopy provides valuable information about the phosphoramidite functional group through characteristic vibrational modes [23] [26]. The P-O stretching vibrations typically appear in the range of 950-1050 cm⁻¹, while P-N stretching modes are observed around 800-900 cm⁻¹ [23] [26]. These spectroscopic signatures confirm the presence and integrity of the phosphoramidite linkages [23] [26].
Ultraviolet-visible spectroscopy monitors the aromatic chromophores in (S)-Siphos, with absorption maxima typically occurring around 250-280 nm corresponding to π→π* transitions in the phenyl systems [23]. Changes in the UV-Vis spectrum can indicate ligand degradation or oxidation, making this technique valuable for stability monitoring [23].
Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at m/z 505.59 for the intact (S)-Siphos molecule [1] [2]. High-resolution mass spectrometry can distinguish between the target compound and potential impurities or degradation products [18].
Optical rotation measurements confirm the absolute stereochemistry of (S)-Siphos, with the compound exhibiting [α]22/D −65.0° (c = 1 in chloroform) [1] [2]. This negative optical rotation is consistent with the (S)-configuration of the spirobiindane backbone and provides a rapid method for stereochemical verification [1] [2].
Melting point determination serves as a purity assessment tool, with pure (S)-Siphos exhibiting a melting range of 120-125°C [1] [2] [34]. Sharp melting points indicate high purity, while broad or depressed melting ranges suggest the presence of impurities [34].
| Property | Value |
|---|---|
| Molecular Formula | C33H32NO2P |
| Molecular Weight (g/mol) | 505.59 |
| CAS Number | 500997-70-6 |
| IUPAC Name | (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg] [1] [2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine |
| Chemical Name | N-Di[(R)-1-phenylethyl]-[(S)-1,1′-spirobiindane-7,7′-diyl]-phosphoramidite |
| Melting Point (°C) | 120-125 |
| Optical Activity [α]22/D | −65.0° (c = 1 in chloroform) |
| Storage Temperature (°C) | −20 |
| Physical State | Powder |
| Color | White to off-white |
The synthesis of (S)-Siphos begins with the enantiopure 1,1'-spirobiindane-7,7'-diol (SPINOL) as the fundamental starting material [1] [2] [3]. The stepwise synthesis involves the selective phosphorylation of the spirobiindane backbone to introduce the phosphoramidite functionality while maintaining the chiral integrity of the spiro center [1] [3].
The initial synthesis pathway involves the preparation of enantiomerically pure SPINOL through a well-established six-step sequence from m-anisaldehyde [1] [4]. The process begins with the condensation of m-anisaldehyde with acetone, followed by hydrogenation to produce ketone intermediates [1]. Critical to the synthetic success is the regioselective bis-cyclization, which requires blocking the para-positions to the methoxy groups with removable bromine substituents [1]. Treatment with polyphosphoric acid facilitates the spiro cyclization to yield the brominated spirobiindane precursor [1]. Subsequent debromination and demethylation operations produce racemic SPINOL in 28% overall yield [1] [2].
The conversion of SPINOL to (S)-Siphos employs three primary methodological approaches, each offering distinct advantages in terms of reaction efficiency and scalability [1] [3]:
Method 1: Hexamethylphosphorus Triamide Protocol
The direct heating of (S)-SPINOL with hexamethylphosphorus triamide represents the most straightforward approach [1]. This methodology operates at elevated temperatures (120-140°C) and provides yields ranging from 65-75% with excellent enantioselectivity (>95% ee) [3]. The reaction proceeds through nucleophilic substitution at phosphorus, with the spirobiindane diol acting as a bidentate ligand [3].
Method 2: Phosphorus Trichloride-Lithium Dialkylamide Sequence
A two-step protocol involving initial treatment of SPINOL with phosphorus trichloride, followed by reaction with lithium dialkylamide, offers improved yields (70-85%) and enhanced control over the substitution pattern [1] [3]. The reaction proceeds at moderate temperatures (0°C to room temperature), facilitating better preservation of the chiral configuration [3].
Method 3: One-Pot Condensation Protocol
The most efficient synthetic route employs a direct condensation between SPINOL and chlorophosphoramidites in the presence of triethylamine [1]. This methodology provides the highest yields (78-88%) while operating under mild conditions (25-40°C) [3]. The single-step protocol eliminates intermediate purification steps and reduces overall synthetic complexity.
The phosphorylation mechanism involves initial nucleophilic attack of the SPINOL hydroxyl groups on the electrophilic phosphorus center [5]. The rigid spirobiindane framework ensures precise spatial arrangement, facilitating selective formation of the desired phosphoramidite configuration [3]. The reaction proceeds through a pentacoordinate phosphorus intermediate, with subsequent elimination of the leaving group to generate the final phosphoramidite product [5].
The high diastereoselectivity observed in these transformations results from the conformational rigidity of the spirobiindane backbone [3]. This structural feature minimizes conformational flexibility and ensures that the phosphorus center adopts the thermodynamically favored configuration [3].
The preparation of enantiopure (S)-Siphos requires efficient resolution of racemic SPINOL precursors or direct asymmetric synthesis methodologies [2] [6]. Several resolution strategies have been developed to access the desired enantiomer with high optical purity [7] [6].
Menthyl Chloroformate Resolution
The most widely employed resolution strategy utilizes (-)-menthyl chloroformate as the chiral resolving agent [2] [6] [7]. Treatment of racemic SPINOL with (-)-menthyl chloroformate in the presence of triethylamine generates diastereomeric bismenthyl carbonates [2]. Fractional crystallization from appropriate solvent systems (ethyl acetate/hexane) allows separation of the diastereomers with yields of 40-45% per enantiomer and optical purities exceeding 99% ee [7]. Subsequent hydrazinolysis using hydrazine hydrate cleaves the carbonate linkages to regenerate the enantiopure diol [2] [6].
Camphorsulfonyl Chloride Resolution
An alternative approach employs d-camphorsulfonyl chloride in pyridine to form diastereomeric bissulfonates [7]. This methodology provides yields of 38-42% per enantiomer with optical purities of >98% ee [7]. The bissulfonate derivatives exhibit enhanced crystallization properties, facilitating purification through recrystallization techniques [7].
Inclusion Complex Formation
A third resolution strategy utilizes N-benzylcinchonium chloride to form inclusion complexes with racemic SPINOL [7]. The differential solubility of the diastereomeric complexes in acetone/water mixtures enables separation with yields of 35-40% per enantiomer and optical purities of >97% ee [7]. This methodology offers environmental advantages due to the aqueous solvent system but provides lower yields compared to carbonate-based approaches [7].
Enzymatic Resolution
Recent developments have explored enzymatic resolution strategies using lipases for the selective hydrolysis of racemic SPINOL esters [8]. This biotechnological approach offers high enantioselectivity and operates under mild reaction conditions. However, the methodology requires optimization of enzyme specificity and reaction parameters for each substrate class [8].
Supercritical Fluid Chromatography
The application of supercritical fluid chromatography (SFC) with chiral stationary phases provides an efficient analytical and preparative resolution method [9]. This technology enables rapid separation of enantiomers with high resolution and minimal solvent consumption. The methodology proves particularly valuable for analytical quality control and small-scale preparative applications [9].
Phosphoric Acid-Catalyzed Asymmetric Synthesis
Recent advances have demonstrated the feasibility of direct asymmetric synthesis of SPINOL derivatives using chiral phosphoric acid catalysts [8]. This methodology eliminates the need for resolution steps and provides direct access to enantiopure products. The catalyst loading can be reduced to 0.1 mol% for preparative-scale synthesis, offering significant economic advantages [8]. The approach exhibits broad functional group tolerance and provides excellent enantioselectivities (90-95% ee) across diverse substrate classes [8].
Transition Metal-Catalyzed Asymmetric Synthesis
Alternative asymmetric synthesis strategies employ transition metal catalysts with chiral ligands to achieve enantioselective spirocyclization [10]. Iridium-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones, followed by titanium tetrachloride-promoted asymmetric spiroannulation, provides access to cyclohexyl-fused spirobiindanes with excellent stereoselectivities (>99% ee) [10]. This protocol can be performed in one pot and is readily scalable to 25-gram quantities [10].
The transition from laboratory synthesis to industrial production of (S)-Siphos requires careful consideration of scalability, cost-effectiveness, and environmental impact [11] [12]. Large-scale manufacturing presents unique challenges related to reaction engineering, purification protocols, and quality control systems [11].
Continuous Flow Technology
The implementation of continuous flow reactors offers significant advantages for large-scale (S)-Siphos production [12]. Flow technology enables precise temperature control, enhanced mass transfer, and reduced reaction times compared to traditional batch processes [12]. The continuous nature of the process facilitates real-time monitoring and quality control, ensuring consistent product quality across production campaigns [12].
Continuous flow synthesis of SPINOL precursors has demonstrated improved yields (82-92%) and reduced reaction times (2-4 hours) compared to batch processes [12]. The technology allows for modular scale-up, where production capacity can be increased by operating multiple flow reactors in parallel [12].
One-Pot Cascade Processes
The development of one-pot cascade protocols eliminates intermediate isolation steps and reduces overall manufacturing complexity [10]. A representative four-step cascade involving asymmetric hydrogenation, spiroannulation, and phosphorylation can be performed without chromatographic purification, achieving 67% overall yield and >99% ee on a 25-gram scale [10].
Raw Material Sourcing
Large-scale production requires optimization of raw material costs and supply chain reliability [11]. The synthesis of SPINOL from readily available m-anisaldehyde provides access to cost-effective starting materials [1]. Alternative synthetic routes utilizing bio-based feedstocks have been explored to reduce environmental impact and enhance sustainability [13].
Catalyst Recovery and Recycling
Economic viability of large-scale production depends critically on catalyst recovery and recycling protocols [11]. For phosphoric acid-catalyzed asymmetric synthesis, catalyst loadings as low as 0.1 mol% have been achieved, significantly reducing catalyst costs [8]. Development of heterogeneous catalysts and immobilized systems enables catalyst recovery and reuse across multiple production cycles [14].
Energy Optimization
Process energy requirements represent a significant component of manufacturing costs [11]. Implementation of heat integration strategies and process intensification technologies reduces energy consumption. Continuous flow reactors operate with enhanced heat transfer characteristics, enabling more efficient thermal management compared to batch processes [12].
In-Process Monitoring
Large-scale manufacturing requires robust analytical methods for real-time process monitoring [11]. High-performance liquid chromatography (HPLC) with chiral stationary phases provides rapid assessment of enantiomeric purity throughout the production process [7]. Nuclear magnetic resonance (NMR) spectroscopy enables identification of impurities and reaction intermediates [15].
Specifications and Standards
Commercial (S)-Siphos must meet stringent specifications for chemical purity (>97%), enantiomeric excess (>95% ee), and moisture content (<0.1%) [16]. The establishment of comprehensive analytical protocols ensures product consistency and customer satisfaction [16]. Storage stability studies under various conditions inform shelf-life determinations and packaging requirements [16].